Technical Guide: Target Identification of Salicyl-AMS, a Mycobactin Biosynthesis Inhibitor in M. tuberculosis
Technical Guide: Target Identification of Salicyl-AMS, a Mycobactin Biosynthesis Inhibitor in M. tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of the target identification and characterization of salicyl-AMS, a potent inhibitor of mycobactin biosynthesis in Mycobacterium tuberculosis (M. tuberculosis). Salicyl-AMS serves as a representative example of a "Mycobactin-INhibitor-1" (Mycobactin-IN-1).
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis, requires iron for its survival and pathogenesis. Within the host, iron is sequestered, creating an iron-limited environment. To overcome this, M. tuberculosis synthesizes and secretes high-affinity iron chelators called siderophores, namely mycobactin and carboxymycobactin. The biosynthesis of these siderophores is essential for the virulence of the bacterium, making the enzymes in this pathway attractive targets for novel anti-tuberculosis drug development.[1][2]
The mycobactin biosynthesis pathway involves a series of enzymes encoded by the mbt gene cluster.[1] One of the key enzymes in this pathway is MbtA, a salicylate-AMP ligase. MbtA catalyzes the first committed step in mycobactin biosynthesis: the activation of salicylic acid to form a salicyl-AMP intermediate, which is then transferred to the aryl carrier protein domain of MbtB.[1]
Salicyl-AMS (5′-O-[N-(salicylsulfamoyl)adenosine]) is a rationally designed inhibitor that mimics the salicyl-AMP reaction intermediate.[1] This competitive inhibition of MbtA effectively blocks the mycobactin biosynthesis pathway, leading to iron starvation and subsequent inhibition of M. tuberculosis growth, particularly under iron-limiting conditions.[1][2] This guide details the target identification, mechanism of action, and preclinical evaluation of salicyl-AMS.
Quantitative Data
The following tables summarize the key quantitative data for salicyl-AMS, demonstrating its potency against its target enzyme and its efficacy in vitro and in vivo.
Table 1: In Vitro Efficacy and Enzyme Inhibition of Salicyl-AMS
| Parameter | Value | Conditions | Reference |
| MIC vs. M. tuberculosis H37Rv | 0.5 µg/mL | Iron-depleted media, alamarBlue assay | [1][3] |
| Ki vs. MbtA | Not explicitly stated, but described as a potent, tight-binding inhibitor | Continuous spectrophotometric assay | [2] |
Table 2: In Vivo Pharmacokinetics of Salicyl-AMS in a Murine Model
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL or µg/g) | Tmax (min) | AUC (µg·min/mL or µg·min/g) | Half-life (min) | Reference |
| Intraperitoneal (Plasma) | 50 | 64.6 ± 1.76 | 7.0 ± 0.00 | 1,280.0 ± 261.6 | Not explicitly stated | [1] |
| Intraperitoneal (Plasma) | 200 | 329.7 ± 109.0 | 7.0 ± 0.00 | 9,185.0 ± 1,105.0 | Not explicitly stated | [1] |
| Intraperitoneal (Lung) | 50 | 29.2 ± 7.29 | 7.0 ± 0.00 | 671.7 ± 163.8 | 13.3 | [1] |
| Intraperitoneal (Lung) | 200 | 356.2 ± 72.10 | 7.0 ± 0.00 | 6,020.0 ± 369.1 | 19.3 | [1] |
| Oral (Plasma) | 50 | 0.3 ± 0.05 | 11.0 ± 5.66 | 15.9 ± 0.59 | Not explicitly stated | [1] |
| Oral (Plasma) | 200 | 1.2 ± 0.96 | 7.0 ± 0.00 | 58.6 ± 12.60 | Not explicitly stated | [1] |
Table 3: In Vivo Efficacy of Salicyl-AMS in a Murine Aerosol Infection Model
| Treatment Group | Dose (mg/kg) | Duration of Treatment | Log10 CFU Reduction vs. Untreated Control | Statistical Significance (P-value) | Reference |
| Low Dose | 5.6 | 2 weeks | 0.87 | < 0.01 | [1] |
| High Dose | 16.7 | 2 weeks | 1.10 | < 0.01 | [1] |
| Low Dose | 5.6 | 4 weeks | Not statistically significant | > 0.05 | [1] |
| High Dose | 16.7 | 4 weeks | Not explicitly stated, but implied to be less effective than at 2 weeks | Not explicitly stated | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the target identification and validation of salicyl-AMS.
MbtA Enzyme Inhibition Assay (Continuous Spectrophotometric Assay)
This assay measures the activity of MbtA by monitoring the production of pyrophosphate (PPi) in the adenylation of salicylic acid. The PPi is then used in a coupled enzyme system to generate a detectable signal.
Materials:
-
Recombinant MbtA enzyme
-
ATP
-
Salicylic acid
-
MgCl2
-
Tricine buffer (pH 8.0)
-
Pyrophosphatase, inorganic
-
Purine nucleoside phosphorylase (PNP)
-
2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)
-
Salicyl-AMS
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 360 nm
Procedure:
-
Prepare a reaction buffer containing Tricine buffer, MgCl2, inorganic pyrophosphatase, PNP, and MESG.
-
Prepare serial dilutions of salicyl-AMS in DMSO.
-
In a 96-well plate, add the reaction buffer to each well.
-
Add the desired concentration of salicyl-AMS or DMSO (for control wells) to the wells.
-
Add a solution of ATP and salicylic acid to each well to initiate the reaction.
-
Add the MbtA enzyme to each well to start the reaction.
-
Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 360 nm over time at a constant temperature (e.g., 25°C). The rate of change in absorbance is proportional to the MbtA activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the IC50 value of salicyl-AMS by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be determined using the Morrison equation for tight-binding inhibitors.
In Vitro Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This assay determines the Minimum Inhibitory Concentration (MIC) of salicyl-AMS against M. tuberculosis under iron-depleted conditions.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol, prepared with iron-depleted components.
-
Salicyl-AMS
-
Alamar Blue reagent
-
96-well microplates
-
Sterile deionized water
Procedure:
-
Prepare a stock solution of salicyl-AMS in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, prepare two-fold serial dilutions of salicyl-AMS in the iron-depleted Middlebrook 7H9 broth.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture and adjust the turbidity to a McFarland standard of 1.0, then dilute to achieve a final concentration of approximately 1 x 105 CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the serially diluted compound. Include a drug-free control well (bacteria only) and a sterile control well (broth only).
-
Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well.
-
Re-incubate the plates for 24-48 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of salicyl-AMS that prevents the color change from blue to pink.
Murine Aerosol Infection Model for In Vivo Efficacy
This model assesses the in vivo efficacy of salicyl-AMS in treating a M. tuberculosis infection in mice.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
M. tuberculosis H37Rv culture
-
Aerosol exposure system
-
Salicyl-AMS sodium salt
-
Phosphate-buffered saline (PBS)
-
Middlebrook 7H11 agar plates
-
Tissue homogenizer
Procedure:
-
Infection:
-
Grow M. tuberculosis H37Rv to mid-log phase and prepare a suspension in PBS.
-
Infect mice with a low-dose aerosol of M. tuberculosis using a calibrated aerosol exposure system to deliver approximately 50-100 CFU to the lungs of each mouse.
-
-
Treatment:
-
One day post-infection, randomize the mice into treatment and control groups.
-
Prepare solutions of salicyl-AMS sodium salt in PBS at the desired concentrations.
-
Administer salicyl-AMS daily (5 days a week) via intraperitoneal injection at the specified doses (e.g., 5.6 mg/kg and 16.7 mg/kg). The control group receives PBS injections.
-
-
Bacterial Load Determination:
-
At specified time points (e.g., 2 and 4 weeks post-treatment initiation), euthanize a subset of mice from each group.
-
Aseptically remove the lungs and homogenize them in PBS.
-
Prepare serial dilutions of the lung homogenates and plate them on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the number of viable bacteria (CFU) per lung.
-
-
Data Analysis:
-
Convert the CFU counts to log10 values.
-
Compare the mean log10 CFU of the treated groups to the untreated control group to determine the reduction in bacterial load.
-
Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed differences.
-
Visualizations
The following diagrams illustrate the mycobactin biosynthesis pathway, the mechanism of action of salicyl-AMS, and the experimental workflow for its target identification and validation.
Mycobactin Biosynthesis Pathway and Inhibition by Salicyl-AMS
Caption: Inhibition of MbtA by Salicyl-AMS in the Mycobactin Biosynthesis Pathway.
Experimental Workflow for Target Identification and Validation
